1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15755808
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N5 |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C13H21N5/c1-5-17-9-12(11(4)16-17)14-8-13-10(3)7-15-18(13)6-2/h7,9,14H,5-6,8H2,1-4H3 |
| Standard InChI Key | OIMXWEUABMFJBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C)NCC2=C(C=NN2CC)C |
Introduction
Synthesis and Preparation
Pyrazoles can be synthesized through various methods, including condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. For specific compounds like 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine, detailed synthesis protocols would depend on the availability of starting materials and the desired substitution pattern.
Synthesis Steps for Related Pyrazoles:
-
Starting Materials: Typically involve hydrazine or its derivatives and appropriate carbonyl compounds.
-
Reaction Conditions: Often require heating in the presence of a solvent and possibly a catalyst.
-
Purification: May involve recrystallization or chromatography.
Biological and Chemical Applications
Pyrazoles have been explored for their potential in pharmaceuticals, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer research. Their versatility in forming various derivatives makes them attractive candidates for drug development.
| Application Area | Examples of Pyrazole Derivatives |
|---|---|
| Anti-inflammatory | Celecoxib (a COX-2 inhibitor) |
| Antimicrobial | Various pyrazole-based antibiotics |
| Anticancer | Investigational compounds targeting specific pathways |
Research Findings and Future Directions
While specific research findings on 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine are not available, studies on related pyrazole compounds highlight their potential in medicinal chemistry. Future research could focus on synthesizing and characterizing this compound to explore its biological activities and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume